5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid

Descripción

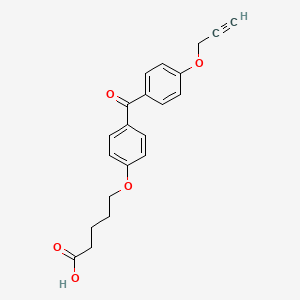

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid is a synthetic pentanoic acid derivative characterized by a phenoxy-substituted backbone. Its structure includes:

- A pentanoic acid chain, providing carboxylic acid functionality.

- A phenoxy group at the fifth carbon, linked to a benzoyl moiety.

- A prop-2-yn-1-yloxy (propargyloxy) substituent on the benzoyl group, introducing an alkyne functional group.

This compound’s design combines lipophilic (benzoyl, phenoxy) and reactive (propargyl) groups, making it a candidate for applications in medicinal chemistry, such as enzyme inhibition or targeted drug delivery .

Propiedades

IUPAC Name |

5-[4-(4-prop-2-ynoxybenzoyl)phenoxy]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-2-14-25-18-10-6-16(7-11-18)21(24)17-8-12-19(13-9-17)26-15-4-3-5-20(22)23/h1,6-13H,3-5,14-15H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDBYWSDYKTIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(prop-2-yn-1-yloxy)benzoyl chloride, which is then reacted with 4-hydroxybenzophenone to form the benzophenone intermediate. This intermediate is further reacted with 5-bromopentanoic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The benzophenone moiety can be reduced to benzyl alcohol derivatives.

Substitution: The alkyne group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Copper(I) catalysts are typically employed in click chemistry reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Benzyl alcohol derivatives.

Substitution: Triazole derivatives.

Aplicaciones Científicas De Investigación

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Chemical Biology: Used as a chemical probe for studying protein-ligand interactions.

Medicinal Chemistry: Employed in the development of photoaffinity labels for drug discovery.

Bioconjugation: Utilized in the synthesis of bioconjugates for imaging and therapeutic purposes.

Mecanismo De Acción

The compound exerts its effects through UV light-induced covalent modification of biological targets. The benzophenone moiety, upon UV activation, forms a reactive carbene intermediate that covalently binds to nearby biomolecules. The alkyne tag allows for further functionalization via click chemistry, enabling downstream applications such as imaging and target identification .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Core Backbone and Substitution Patterns

The compound shares a pentanoic acid-phenoxy backbone with several analogues but differs in substituents:

Key Observations :

- Alkyne vs. Halogenation : The propargyloxy group in the target compound enables bioorthogonal reactions (e.g., click chemistry), unlike chlorinated or fluorinated analogues .

- Aromatic Diversity : Benzimidazole (), trimethoxyphenyl (), and pyridinyl () substituents modulate electronic properties and target selectivity.

Pharmacological and Biochemical Properties

(a) Enzyme Inhibition

- Fibrate Analogues: Fenofibric acid (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) shares a phenoxy-carboxylic acid backbone but has a shorter chain (propanoic acid vs. pentanoic acid). Fibrates target PPARα for lipid metabolism .

- Antidiabetic Agents : Compound 4 () inhibits glycogen phosphorylase via urea linkages, whereas the propargyloxy-benzoyl group in the target compound may favor alternative binding modes.

(b) Anticancer Activity

- Compounds with 3,4,5-trimethoxyphenyl acryloyl groups () inhibit EGFR/HDAC due to methoxy-enhanced π-π stacking. The propargyloxy group’s electron-withdrawing nature may alter binding kinetics.

(c) Herbicidal Activity

- SC-1084 () targets acetyl-CoA carboxylase in weeds. The target compound’s benzoyl-propargyloxy group may lack herbicidal activity but could be repurposed for selective enzyme inhibition.

Actividad Biológica

5-(4-(4-(Prop-2-yn-1-yloxy)benzoyl)phenoxy)pentanoic acid, also known as a trifunctional building block, is primarily utilized in chemical probe synthesis and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₁₈O₃

- Molecular Weight : 282.34 g/mol

- CAS Number : 2140866-79-9

Structural Representation

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the prop-2-yn-1-yloxy group is noteworthy for its role in click chemistry applications.

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Antiviral Activity : Some derivatives of benzophenone compounds have shown promise in inhibiting viral replication, particularly in HIV and other viruses.

Case Studies and Research Findings

-

Anticancer Activity :

- A study explored the effects of similar benzophenone derivatives on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent .

- Another investigation focused on the apoptosis pathway induced by benzophenone derivatives, revealing that they activate caspases and increase the expression of pro-apoptotic factors .

- Antiviral Properties :

- Chemical Probes :

Comparative Analysis of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Benzophenone derivatives | Induced apoptosis in cancer cell lines |

| Antiviral | 7-Azaindole derivatives | Inhibition of HIV replication |

| Chemical Probes | Trifunctional building blocks | Targeted imaging and protein interaction studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.